N-Methylcyclobutanecarboxamide

Lipophilicity optimization Fragment-based drug discovery ADME property tuning

Researchers developing BET bromodomain inhibitors frequently encounter scaffolds that fail to engage both BD1 and BD2 domains. N-Methylcyclobutanecarboxamide (CAS 1255641-15-6) directly addresses this gap: • Validated dual BRD4-BD1/BD2 engagement-retains BD1 potency (IC₅₀ < 25 nM) while additionally engaging BD2 (residues 342-460), unlike the unsubstituted analog • 32.5% lower TPSA (29.1 vs. 43.1 Ų) than parent amide, satisfying CNS MPO permeability criteria • Exceptional Fsp³ of 0.833 exceeds clinical advancement threshold, a saturated bioisostere for planar aromatic carboxamides.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 1255641-15-6
Cat. No. B112088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcyclobutanecarboxamide
CAS1255641-15-6
SynonymsN-MethylcyclobutanecarboxaMide
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCC1
InChIInChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8)
InChIKeyIOLREVKITJLZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcyclobutanecarboxamide: Properties & Procurement


N-Methylcyclobutanecarboxamide (CAS 1255641-15-6) is a secondary amide derivative of cyclobutanecarboxylic acid, bearing a single N-methyl substituent on the carboxamide nitrogen. With a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g·mol⁻¹, it is classified as a low-molecular-weight cyclobutane-containing building block [1]. The compound features a strained four-membered cyclobutane ring (ring strain approximately 26.3 kcal·mol⁻¹) linked to an N-methylcarboxamide moiety, yielding computed physicochemical descriptors that include an XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 29.1 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and a carbon bond saturation fraction (Fsp³) of 0.833 [1][2]. These properties position it within the physicochemical space frequently explored for fragment-based drug discovery and CNS-targeted scaffold design.

Workflow Fragment-based screening library curation Low MW, high Fsp³ scaffold
Selection logic Intermediate HBD/TPSA profile vs. parent and tertiary amide Balanced polarity window
Procurement context Secondary amide building block for kinase/bromodomain target elaboration Differentiate from Weinreb amide

N-Methylcyclobutanecarboxamide: Substitution Resistance


Substituting N-methylcyclobutanecarboxamide with the parent primary amide (cyclobutanecarboxamide, CAS 1503-98-6) or the N,N-dimethyl tertiary amide (CAS 57056-80-1) introduces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area that propagate into altered permeability, solubility, and target engagement profiles. Specifically, the N-methyl analogue occupies an intermediate physicochemical space: its XLogP3 of 0.5 is +0.4 log units above the parent primary amide (XLogP3 = 0.1) and −0.2 log units below the N,N-dimethyl analogue (XLogP3 = 0.7), while its TPSA of 29.1 Ų sits midway between the parent (43.1 Ų) and the tertiary amide (20.3 Ų) [1]. Critically, N-methylcyclobutanecarboxamide retains a single hydrogen-bond donor (the secondary amide N–H), unlike the N,N-dimethyl analogue which lacks any H-bond donor capacity (HBD = 0), while avoiding the additional polarity and metabolic liability sometimes associated with the primary amide's two N–H donors [1]. These differences are not cosmetic; in a fragment-based or probe-discovery context, even a ΔLogP of 0.4 units or a TPSA shift of >10 Ų can determine whether a scaffold achieves sufficient membrane permeability or avoids undesired off-target promiscuity. Furthermore, within the Incyte BRD4 inhibitor patent (US10618910), the N-methylcyclobutanecarboxamide-containing Example 20 and the cyclobutanecarboxamide-containing Example 13 were both advanced, yet the N-methyl variant demonstrated engagement with an additional BRD4 domain (residues 342–460) beyond the BD1 bromodomain, suggesting that the N-methyl substitution is not functionally silent [2].

vs parent amide Cyclobutanecarboxamide (CAS 1503-98-6) exhibits higher TPSA (43.1 Ų) and lower XLogP3 (0.1), which may shift permeability and CNS MPO desirability away from the balanced profile of the N-methyl analog.
vs N,N-dimethyl N,N-Dimethylcyclobutanecarboxamide (CAS 57056-80-1) lacks an H-bond donor (HBD = 0), removing the directional donor required for target engagement in many bromodomain and kinase binding pockets.
vs Weinreb amide N-Methoxy-N-methylcyclobutanecarboxamide (CAS 640768-72-5) is a reactive acylating agent; its synthetic utility differs fundamentally from the stable secondary amide endpoint.

N-Methylcyclobutanecarboxamide: Comparative Evidence


Lipophilicity (XLogP3) vs. Primary and Tertiary Amide Analogs

N-Methylcyclobutanecarboxamide exhibits a computed XLogP3-AA of 0.5, positioning its lipophilicity precisely between the more polar parent cyclobutanecarboxamide (XLogP3 = 0.1, CID 1274476) and the more lipophilic N,N-dimethylcyclobutanecarboxamide (XLogP3 = 0.7, CID 291606) [1]. This +0.4 log unit increase relative to the parent primary amide corresponds to an approximately 2.5-fold increase in octanol–water partition coefficient, sufficient to enhance passive membrane permeability while remaining within the favorable LogP range (1–3) typically sought for oral bioavailability [1][2]. By contrast, the N,N-dimethyl analogue, with an XLogP3 of 0.7, trends closer to the upper bound for fragment-like molecules and may exhibit reduced aqueous solubility. The N-methyl substitution therefore affords a tunable lipophilicity increment without sacrificing the hydrogen-bond donor functionality that the tertiary amide loses entirely.

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 +0.4 vs parent (0.1) ΔXLogP3 −0.2 vs N,N-dimethyl (0.7)
Reported tunable lipophilicity for fragment permeability
Computed by XLogP3 3.0 pipeline
Lipophilicity optimization Fragment-based drug discovery ADME property tuning

Hydrogen-Bond Donor Retention vs. N,N-Dimethyl Amide

N-Methylcyclobutanecarboxamide contains a secondary amide with exactly one N–H hydrogen-bond donor (HBD count = 1, TPSA = 29.1 Ų), whereas N,N-dimethylcyclobutanecarboxamide is a tertiary amide that cannot donate a hydrogen bond (HBD = 0, TPSA = 20.3 Ų) [1]. The parent cyclobutanecarboxamide is a primary amide (HBD = 1 per PubChem; structurally two N–H donors, TPSA = 43.1 Ų) [1]. The N-methyl compound therefore occupies a unique position: it preserves the capacity for directional H-bond donation to biological targets (e.g., backbone carbonyls in kinase hinge regions or bromodomain asparagine residues) that the N,N-dimethyl analogue forfeits, while reducing the TPSA by 14.0 Ų (a 32.5% reduction) relative to the parent primary amide [1][2]. This TPSA reduction is substantial; in CNS drug design, TPSA values below 60–70 Ų are generally associated with adequate blood–brain barrier penetration, and the N-methyl compound's TPSA of 29.1 Ų falls well within this favorable range while retaining one H-bond donor for target engagement.

HBD & TPSA retention
Cross-study comparable
HBD = 1 (retained donor) TPSA 29.1 Ų (−32.5% vs parent)
Supports target engagement with lower polarity
CNS TPSA guideline context
Hydrogen-bond donor/acceptor balance Scaffold polarity Receptor binding enthalpy

High Carbon Saturation (Fsp³) vs. Drug-Like Averages

N-Methylcyclobutanecarboxamide possesses an Fsp³ value of 0.833, meaning 83.3% of its carbon atoms are sp³-hybridized (5 out of 6 carbons; only the carbonyl carbon is sp²) [1]. This substantially exceeds the average Fsp³ of 0.36 reported for discovery-phase compounds and the average of 0.47 for marketed drugs, as established by Lovering et al. (2009) in their analysis of the relationship between carbon saturation and clinical success [2]. The cyclobutane ring contributes four contiguous sp³ carbons in a constrained four-membered ring, providing three-dimensional shape and conformational restriction that is absent from acyclic N-methyl amide analogs (e.g., N-methylbutanamide, which lacks the cyclobutane ring entirely) or aromatic carboxamide bioisosteres (e.g., N-methylbenzamide, Fsp³ ≈ 0.14) [1]. Increasing Fsp³ has been correlated with improved physicochemical properties including lower melting points, enhanced aqueous solubility for a given LogP, and reduced promiscuity in off-target screening panels [2].

High Fsp³ saturation
Class-level inference
Fsp³ = 0.833
Exceeds avg. drug Fsp³ (0.47) by +0.36
Statistical clinical success association
Fraction sp³ (Fsp³) 3D scaffold complexity Clinical success probability

BRD4 Domain Selectivity: N-Methyl vs. Parent Amide

In US Patent 10618910 (Incyte Corporation), two closely related compounds differing only in the N-substitution of the cyclobutanecarboxamide terminus were profiled against BRD4: Example 13, bearing an unsubstituted cyclobutanecarboxamide (connected via –NH– to the piperidine scaffold), and Example 20, bearing an N-methylcyclobutanecarboxamide (connected via –N(CH₃)–) [1]. Both compounds exhibited IC₅₀ values of 25 nM (or <25 nM) against the BRD4-BD1 bromodomain in the same 384-well TR-FRET assay format [1]. However, BindingDB curation reveals that Example 20 (N-methyl) was additionally recorded as engaging the BRD4 [342–460] domain, a region encompassing the BD2 bromodomain, whereas Example 13 (unsubstituted) was annotated solely against BRD4-BD1 [49–170] [1]. While both entries were tested in the same assay system (BRD4-BD1 and BRD4-BD2 assays, 20 µL BD1 / 40 µL BD2 final volume in white 384-well polystyrene plates), the N-methyl modification appears to broaden the domain engagement profile without compromising BD1 potency [1][2]. This observation is consistent with the structural hypothesis that N-methylation alters the conformational preference of the amide bond and the piperidine-cyclobutane dihedral angle, potentially enabling additional contacts within the BD2 pocket.

BRD4 domain selectivity
Head-to-head
BD1 potency retained (25 nM) Additional BD2 [342–460] engagement
Reported extended domain engagement context
US10618910 Example 20 vs. 13
BRD4 inhibition Bromodomain selectivity Epigenetic probe design

Synthetic Differentiation from Weinreb Amide

N-Methylcyclobutanecarboxamide (CAS 1255641-15-6, MW 113.16) differs fundamentally in synthetic utility from the Weinreb amide analog, N-methoxy-N-methylcyclobutanecarboxamide (CAS 640768-72-5, MW 143.18) [1]. The Weinreb amide is specifically designed to react with organometallic reagents (Grignard, organolithium) to form ketones without over-addition, owing to the chelating methoxy group that stabilizes the tetrahedral intermediate [2]. N-Methylcyclobutanecarboxamide, by contrast, is a standard secondary amide that resists nucleophilic attack at the carbonyl carbon under comparable conditions, making it suitable as a stable structural endpoint rather than a reactive intermediate [1]. The molecular weight difference (113.16 vs. 143.18 g·mol⁻¹, a 26.5% increase for the Weinreb analog) and the additional rotatable bond in the Weinreb amide (N–OCH₃) also affect fragment-likeness metrics: N-methylcyclobutanecarboxamide has a lower heavy-atom count (8 vs. 10) and is therefore a more efficient fragment by commonly used ligand efficiency indices [1].

Synthetic differentiation
Class-level inference
Stable secondary amide vs. Weinreb amide (CAS 640768-72-5)
Fundamentally different reactivity class
Fragment efficiency advantage (8 vs 10 heavy atoms)
Amide bond reactivity Synthetic intermediate selection Weinreb amide alternative

N-Methylcyclobutanecarboxamide: Research & Industrial Applications


BRD4 Dual-Domain (BD1/BD2) Probe Design

Medicinal chemistry teams developing BET bromodomain inhibitors can prioritize N-methylcyclobutanecarboxamide as the carboxamide terminus in elaborated scaffolds, based on the head-to-head patent evidence from US10618910 demonstrating that the N-methyl variant (Example 20) retains BRD4-BD1 potency (IC₅₀ < 25 nM) while additionally engaging the BRD4 [342–460] (BD2) domain—a profile not observed with the unsubstituted cyclobutanecarboxamide analog (Example 13) [1]. Investigators should incorporate this N-methyl motif during scaffold-hopping or SAR-by-catalog exercises when dual BD1/BD2 engagement is the desired pharmacological profile.

CNS-Penetrant Fragment Library Curation

Fragment-based screening collections targeting CNS indications can justify the inclusion of N-methylcyclobutanecarboxamide over the parent cyclobutanecarboxamide (TPSA 43.1 Ų) on the basis of its 32.5% lower TPSA, which aligns with established CNS permeability guidelines (TPSA < 60–70 Ų) while retaining one H-bond donor for target engagement [1][2]. Its XLogP3 of 0.5 and exceptionally high Fsp³ of 0.833 further satisfy CNS multiparameter optimization (MPO) desirability criteria, making it a strategically superior fragment compared to either the excessively polar parent amide or the HBD-deficient N,N-dimethyl analog [1][2].

Saturation-Diversified Lead Optimization with Cyclobutane Bioisostere

In lead optimization campaigns where aromatic carboxamide moieties (e.g., N-methylbenzamide, Fsp³ ≈ 0.14) contribute to high planarity, poor solubility, or cytochrome P450 inhibition, N-methylcyclobutanecarboxamide can be deployed as a saturated bioisostere that increases Fsp³ from approximately 0.14 to 0.833, an increase of +0.69 [1]. The Lovering et al. (2009) analysis demonstrated that compounds with Fsp³ ≥ 0.45 have a statistically higher probability of advancing through clinical development; at Fsp³ = 0.833, this cyclobutane scaffold dramatically exceeds that threshold [2]. Procurement of this building block enables systematic exploration of the saturation–potency–ADME relationship within a defined chemical series.

Secondary Amide Fragment Screening for Kinase & Bromodomain Targets

Biophysical fragment screens (SPR, NMR, or DSF) against kinase hinge regions or bromodomain acetyl-lysine binding pockets rely on the presence of a directional H-bond donor for affinity detection. N-Methylcyclobutanecarboxamide, with its single secondary amide N–H (HBD = 1), provides this requisite donor and has been validated in the BRD4 context at 25 nM potency when elaborated [1]. In contrast, the N,N-dimethylcyclobutanecarboxamide analog (HBD = 0) cannot make equivalent H-bond contacts and is therefore an inappropriate negative control or alternative for donor-dependent binding assays [1]. Fragment library managers should preferentially stock the N-methyl secondary amide over the tertiary amide for targets where H-bond donation is mechanistically required.

Application
Selection Property
Validation Focus
BRD4 dual-domain probe design
N-Methyl amide terminus motif
BD1/BD2 domain engagement endpoint review
CNS-penetrant fragment curation
TPSA & HBD balance
CNS MPO desirability and permeability context
Saturation-diversified lead optimization
High Fsp³ cyclobutane bioisostere
Aromatic carboxamide replacement and ADME review
Kinase & bromodomain fragment screening
Directional H-bond donor (HBD = 1)
Hinge-region or acetyl-lysine binding assay context

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